2-Cyclopropylbenzofuran-5-carboxylic acid
Overview
Description
Scientific Research Applications
Organic Synthesis
2-Cyclopropylbenzofuran-5-carboxylic acid: plays a significant role in organic synthesis. It serves as a building block for synthesizing various complex molecules due to its reactive carboxylic acid group, which can undergo reactions such as substitution, elimination, and coupling . This compound can be used to synthesize small molecules, macromolecules, and polymers with potential applications in pharmaceuticals and materials science.
Nanotechnology
In nanotechnology, carboxylic acids like 2-Cyclopropylbenzofuran-5-carboxylic acid are used for surface modification of nanoparticles, including carbon nanotubes and graphene . These modifications enhance the dispersion and incorporation of nanoparticles into polymer matrices, which is crucial for developing advanced nanomaterials with specific properties for medical and engineering applications.
Polymers
2-Cyclopropylbenzofuran-5-carboxylic acid: contributes to the field of polymers, particularly in the synthesis of polyamides and other furan-based polymers . These polymers are valued for their sustainability and potential to replace petroleum-based plastics, offering a greener alternative for the plastics industry.
Medical Field
Benzofuran derivatives, which include compounds like 2-Cyclopropylbenzofuran-5-carboxylic acid , have shown a range of biological activities . They are explored for their potential anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them candidates for drug development and therapeutic applications.
Pharmacy
In pharmacy, 2-Cyclopropylbenzofuran-5-carboxylic acid could be used as a counterion in pharmaceutical salts to modulate the physicochemical properties of drugs . This modification can improve drug solubility, stability, and bioavailability, which is essential for effective medication delivery.
Surface Modification of Nanoparticles
This compound may be involved in the functionalization of nanoparticles to improve biocompatibility and stability . Such surface modifications are critical in biomedical applications, including drug delivery systems and diagnostic tools.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
The specific mode of action of 2-Cyclopropylbenzofuran-5-carboxylic acid is currently unknown due to the lack of specific research on this compound. Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The exact nature of these interactions would depend on the specific target and the biochemical context within the cell.
Biochemical Pathways
For example, some benzofuran compounds have been shown to have anti-hepatitis C virus activity, suggesting they may interfere with the viral replication pathway . Other benzofuran compounds have been developed and utilized as anticancer agents, indicating they may interact with pathways involved in cell growth and division .
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that the compound could have a variety of effects depending on the specific cellular context and the targets it interacts with .
properties
IUPAC Name |
2-cyclopropyl-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-3-4-10-9(5-8)6-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPBWSSCLZPEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzofuran-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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